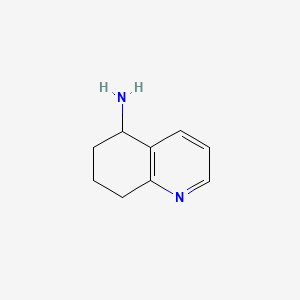

5,6,7,8-Tetrahydroquinolin-5-amine

説明

5,6,7,8-Tetrahydroquinolin-5-amine is a chemical compound with the molecular formula C9H12N2 and a molecular weight of 148.21 . It is a liquid at room temperature . The compound has a density of 1.1±0.1 g/cm3 . It is also known by other names such as 5,6,7,8-tetrahydroquinolin-5-ylamine .

Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydroquinolin-5-amine involves the use of α-aminoamidines for the reaction with bis-benzylidene cyclohexanones . This reaction occurs under mild conditions and is characterized by excellent yields . The method has an easy workup compared to existing methods of tetrahydroquinazoline preparation .Molecular Structure Analysis

The molecular structure of 5,6,7,8-Tetrahydroquinolin-5-amine consists of a tetrahydroquinoline backbone . The compound has a high binding affinity towards some essential enzymes of Mycobacterial tuberculosis .Chemical Reactions Analysis

The compound has been used in reactions with iron chloride under a nitrogen atmosphere to form iron (ii) complexes .Physical And Chemical Properties Analysis

The compound has a boiling point of 259.1±28.0 °C at 760 mmHg . It has a flash point of 134.3±11.2 °C . The compound should be stored at 2-8°C .科学的研究の応用

Synthesis of Novel Derivatives

5,6,7,8-Tetrahydroquinolin-5-amine is used in the synthesis of novel derivatives of 5,6,7,8-tetrahydroquinazolines . The reaction occurs in mild conditions and is characterized by excellent yields . The newly synthesized derivatives bear protecting groups at the C2- tert -butyl moiety of a quinazoline ring, which can be easily cleaved, opening up further opportunities for their functionalization .

Antitubercular Agents

Molecular docking studies indicate that the synthesized compounds reveal high binding affinity toward some essential enzymes of Mycobacterial tuberculosis, such as dihydrofolate reductase (DHFR), pantothenate kinase (Mt PanK), and FAD-containing oxidoreductase DprE1 (Mt DprE1) . This suggests that they may be promising candidates for the molecular design and the development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus .

Antidiabetic Agents

The high inhibition activity of the synthesized compounds was also predicted against β-glucosidase . This suggests a novel tetrahydroquinazoline scaffold for the treatment of diabetes .

Antiproliferative Activity

The compounds were tested for their antiproliferative activity in non-cancer human dermal microvascular endothelial cells (HMEC-1) and cancer cells: human T-lymphocyte cells (CEM), human cervix carcinoma cells (HeLa), human dermal microvascular endothelial cells (HMEC-1), colorectal adenocarcinoma (HT-29), ovarian carcinoma (A2780), and biphasic mesothelioma (MSTO-211H) .

Cell Cycle Phases

The most active compound ®-5a was able to affect cell cycle phases .

Inducing Mitochondrial Membrane Depolarization and Cellular ROS Production

The most active compound ®-5a was able to induce mitochondrial membrane depolarization and cellular ROS production in A2780 cells .

作用機序

Target of Action

5,6,7,8-Tetrahydroquinolin-5-amine has been found to have antiproliferative activity against various cancer cells . The primary targets of this compound are likely to be cellular components involved in cell proliferation and survival.

Mode of Action

It has been observed that the compound can affect cell cycle phases and induce mitochondrial membrane depolarization and cellular reactive oxygen species (ros) production in a2780 cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and induce cellular stress, leading to cell death.

Biochemical Pathways

The biochemical pathways affected by 5,6,7,8-Tetrahydroquinolin-5-amine are likely related to cell cycle regulation and cellular stress response. The compound’s ability to induce mitochondrial membrane depolarization suggests that it may affect pathways involved in energy production and apoptosis . Additionally, the induction of ROS production implies that the compound may impact oxidative stress pathways.

Pharmacokinetics

It has been suggested that the compound has high gastrointestinal absorption , which could potentially influence its bioavailability.

Result of Action

The primary result of the action of 5,6,7,8-Tetrahydroquinolin-5-amine is the inhibition of cell proliferation. The compound has demonstrated significant antiproliferative activity against a panel of cancer cells, including human T-lymphocyte cells (CEM), human cervix carcinoma cells (HeLa), colorectal adenocarcinoma (HT-29), ovarian carcinoma (A2780), and biphasic mesothelioma (MSTO-211H) . This suggests that the compound’s action results in the death of these cancer cells.

Safety and Hazards

The compound is considered hazardous. Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

特性

IUPAC Name |

5,6,7,8-tetrahydroquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-4-1-5-9-7(8)3-2-6-11-9/h2-3,6,8H,1,4-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMAFTVCNAYZLGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)N=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50992128 | |

| Record name | 5,6,7,8-Tetrahydroquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50992128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydroquinolin-5-amine | |

CAS RN |

71569-15-8 | |

| Record name | 5-Quinolinamine, 5,6,7,8-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071569158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6,7,8-Tetrahydroquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50992128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,7,8-tetrahydroquinolin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B1345878.png)

![N-[3-(4-Amino-2-methylphenoxy)phenyl]acetamide](/img/structure/B1345892.png)